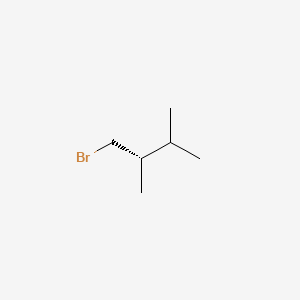

(S)-1-Bromo-2,3-dimethylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-Bromo-2,3-dimethylbutane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a chiral carbon, making it an optically active compound

準備方法

Synthetic Routes and Reaction Conditions: (S)-1-Bromo-2,3-dimethylbutane can be synthesized through several methods. One common approach involves the bromination of (S)-2,3-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the chiral carbon, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions: (S)-1-Bromo-2,3-dimethylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine leaving group. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E1 and E2) to form alkenes. Strong bases such as potassium tert-butoxide (t-BuOK) are often used in these reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.

科学的研究の応用

(S)-1-Bromo-2,3-dimethylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Research into potential pharmaceutical applications, particularly in the development of chiral drugs, may involve this compound as a precursor.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

作用機序

The mechanism of action of (S)-1-Bromo-2,3-dimethylbutane in chemical reactions primarily involves the formation and breaking of bonds through nucleophilic substitution and elimination mechanisms. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen and a bromine atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

®-1-Bromo-2,3-dimethylbutane: The enantiomer of (S)-1-Bromo-2,3-dimethylbutane, differing only in the spatial arrangement of atoms around the chiral center.

1-Bromo-2-methylpropane: A structurally similar compound with one less methyl group, leading to different reactivity and applications.

1-Bromo-3-methylbutane: Another isomer with the bromine atom located on a different carbon, resulting in distinct chemical properties.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.

生物活性

(S)-1-Bromo-2,3-dimethylbutane is a brominated alkane that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom attached to the first carbon of a branched alkane chain. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and chemical synthesis.

- Molecular Formula : C₆H₁₃Br

- Molecular Weight : 165.071 g/mol

- CAS Number : 30540-31-9

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The bromine atom serves as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to modifications in enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. This inhibition can affect the metabolism of various xenobiotics.

- Cell Signaling Modulation : By interacting with signaling proteins, this compound can alter phosphorylation events, impacting downstream signaling pathways and gene expression.

Biological Activity Overview

Research on this compound has revealed several significant biological activities:

1. Cytotoxicity

Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

3. Neurotoxicity

Research has suggested that prolonged exposure to this compound may result in neurotoxic effects, potentially through oxidative stress mechanisms .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 85 | Moderate |

| 50 | 50 | High |

| 100 | 20 | Very High |

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

特性

IUPAC Name |

(2S)-1-bromo-2,3-dimethylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNUHHAUPSXEKI-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CBr)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。